molecular formula C21H23ClN2O B2805033 2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone CAS No. 2034291-12-6

2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B2805033
CAS No.: 2034291-12-6
M. Wt: 354.88
InChI Key: KUTASHGZNOVEIZ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One possible route could be:

    Formation of the Dihydroisoquinoline Moiety: Starting from a suitable precursor, such as a benzylamine derivative, the dihydroisoquinoline ring can be formed through a Pictet-Spengler reaction.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling of the Chlorophenyl Group: The final step involves coupling the chlorophenyl group with the previously synthesized intermediate through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Materials Science: As a building block for the synthesis of novel materials with unique properties.

    Biological Research: As a tool for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-1-(3-pyrrolidin-1-yl)ethanone: Lacks the dihydroisoquinoline moiety.

    1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone: Lacks the chlorophenyl group.

Uniqueness

The presence of both the chlorophenyl group and the dihydroisoquinoline moiety in 2-(2-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone makes it unique compared to similar compounds. This unique structure could confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O/c22-20-8-4-3-6-17(20)13-21(25)24-12-10-19(15-24)23-11-9-16-5-1-2-7-18(16)14-23/h1-8,19H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTASHGZNOVEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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